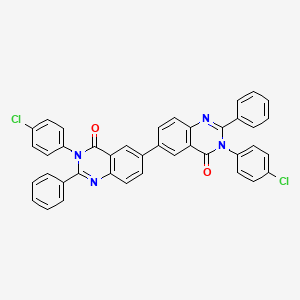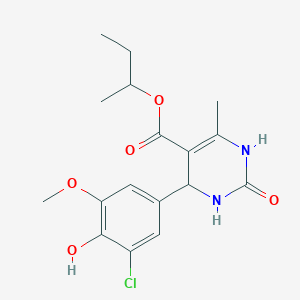![molecular formula C21H16BrNO3 B11099163 3-{[(4-Methylphenyl)carbonyl]amino}phenyl 4-bromobenzoate](/img/structure/B11099163.png)
3-{[(4-Methylphenyl)carbonyl]amino}phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzamido)phenyl 4-bromobenzoate is an organic compound with a complex structure that includes both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzamido)phenyl 4-bromobenzoate typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzoic acid, which is then reacted with 3-(4-methylbenzamido)phenol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of 3-(4-methylbenzamido)phenyl 4-bromobenzoate may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzamido)phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-Methylbenzamido)phenyl 4-bromobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-methylbenzamido)phenyl 4-bromobenzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: This compound shares a similar structure but lacks the methylbenzamido group.
Methyl 3-amino-4-bromobenzoate: Another related compound with different functional groups.
Uniqueness
3-(4-Methylbenzamido)phenyl 4-bromobenzoate is unique due to the presence of both amide and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H16BrNO3 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
[3-[(4-methylbenzoyl)amino]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H16BrNO3/c1-14-5-7-15(8-6-14)20(24)23-18-3-2-4-19(13-18)26-21(25)16-9-11-17(22)12-10-16/h2-13H,1H3,(H,23,24) |
InChI Key |
LBZHSKMGGBCDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11099080.png)
![N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11099094.png)
![N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide](/img/structure/B11099096.png)



![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B11099133.png)
![Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11099138.png)
![(4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11099148.png)
![N-{[(2E)-1-acetyl-2-benzylidenehydrazinyl]carbonothioyl}acetamide](/img/structure/B11099154.png)
![4-[(E)-{[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11099157.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11099168.png)
![N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide](/img/structure/B11099169.png)
![2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11099171.png)
